molecular formula C7H17ClN2O2S B1525854 N-(4-aminocyclohexyl)methanesulfonamide hydrochloride CAS No. 1206776-00-2

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride

Cat. No.: B1525854
CAS No.: 1206776-00-2
M. Wt: 228.74 g/mol
InChI Key: HCBNNYJYULWEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2S and its molecular weight is 228.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-aminocyclohexyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-6(8)3-5-7;/h6-7,9H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBNNYJYULWEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To trans 1,4-diaminocyclohexane (2.0 g, 17.5 mmol) in DCM at 0° C. (ice bath) was added methanesulfonyl chloride (1.63 mL, 21.0 mmol). The reaction was allowed to stir at RT for 1 h when a precipitate formed and was collected on a glass frit, rinsed with DCM, and dried to afford 2.56 g (64%) of 360.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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